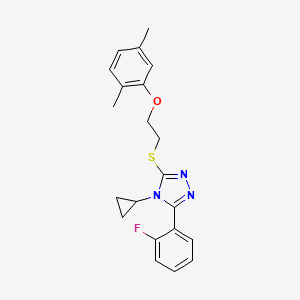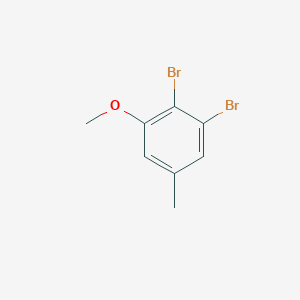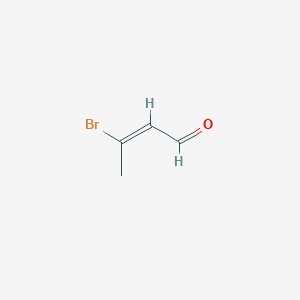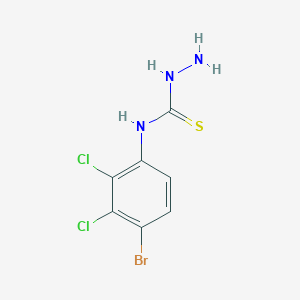
4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide is a compound that has garnered attention due to its diverse biological activities. It is a derivative of thiosemicarbazide, which is known for its antimicrobial, anti-inflammatory, and anticancer properties . The compound’s structure includes a bromine atom and two chlorine atoms attached to a phenyl ring, which is further connected to a thiosemicarbazide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide typically involves the reaction of 4-bromo-2,3-dichlorobenzaldehyde with thiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions for several hours . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles.
Oxidation and reduction: The thiosemicarbazide moiety can participate in redox reactions.
Complexation: The compound can form complexes with transition metals such as copper, nickel, and cobalt.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Complexation: Metal salts like copper(II) chloride, nickel(II) chloride, and cobalt(II) chloride in ethanol or methanol.
Major Products Formed
Nucleophilic substitution: Substituted phenyl thiosemicarbazides.
Oxidation: Oxidized derivatives of thiosemicarbazide.
Reduction: Reduced forms of the compound.
Complexation: Metal-thiosemicarbazide complexes.
科学的研究の応用
作用機序
The mechanism of action of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects . It may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its therapeutic potential .
類似化合物との比較
Similar Compounds
Thiosemicarbazide: The parent compound with similar biological activities.
4-(4-Bromophenyl)thiosemicarbazide: A related compound with a single bromine atom on the phenyl ring.
4-(2,3-Dichlorophenyl)thiosemicarbazide: A compound with two chlorine atoms on the phenyl ring.
Uniqueness
4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which may enhance its biological activity and chemical reactivity compared to similar compounds .
特性
分子式 |
C7H6BrCl2N3S |
|---|---|
分子量 |
315.02 g/mol |
IUPAC名 |
1-amino-3-(4-bromo-2,3-dichlorophenyl)thiourea |
InChI |
InChI=1S/C7H6BrCl2N3S/c8-3-1-2-4(6(10)5(3)9)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14) |
InChIキー |
WBFLNJWNBLCRKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1NC(=S)NN)Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


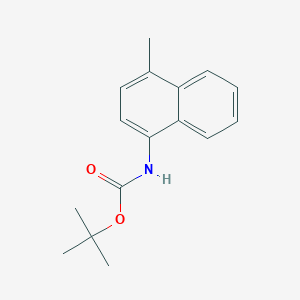
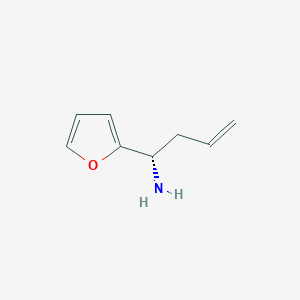
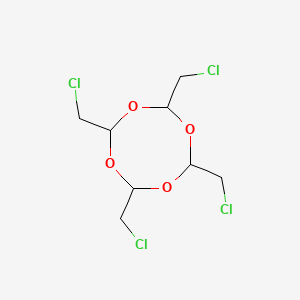
![1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
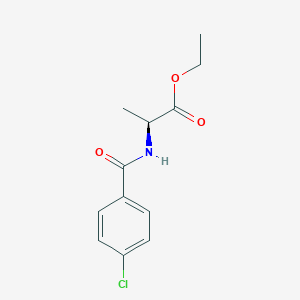
![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
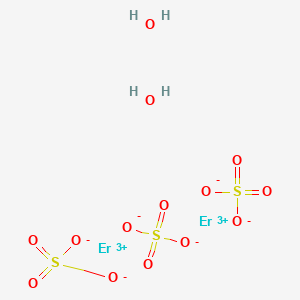
![2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B12849773.png)
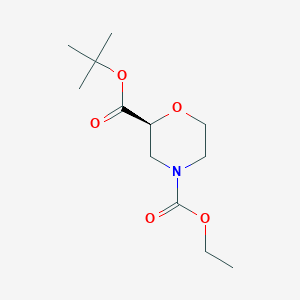

![(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12849789.png)
